molecular formula C21H20FN3O3 B2822742 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421456-18-9

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2822742
CAS No.: 1421456-18-9
M. Wt: 381.407
InChI Key: GVQAGCCSUQRFTA-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known by its CAS number 1421456-18-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20FN3O3
  • Molecular Weight : 381.407 g/mol
  • IUPAC Name : N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been suggested that compounds with similar structures can modulate the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Key Mechanisms:

  • Keap1-Nrf2 Pathway Modulation : The compound may act as an inhibitor of the protein-protein interaction between Keap1 and Nrf2, leading to the stabilization and activation of Nrf2. This results in the transcription of cytoprotective genes that mitigate oxidative damage .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Induction of apoptosis via ROS generation
A549 (Lung Cancer)12.5Cell cycle arrest at G1 phase

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity is likely mediated through the inhibition of NF-kB signaling pathways .

Case Studies

  • Study on Antiproliferative Effects :
    A study conducted on a series of pyrazole derivatives revealed that modifications similar to those in this compound led to enhanced activity against various cancer cell lines. The most potent derivatives exhibited IC50 values below 10 µM against several tested lines .
  • Anti-inflammatory Mechanism Investigation :
    Another study explored the anti-inflammatory properties of structurally related compounds. The findings indicated that these compounds could effectively reduce TNF-alpha levels in macrophage cultures, showcasing their potential therapeutic application in treating inflammatory diseases .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-25-18(11-17(24-25)13-2-5-16(22)6-3-13)21(27)23-12-19(26)14-4-7-20-15(10-14)8-9-28-20/h2-7,10-11,19,26H,8-9,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQAGCCSUQRFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.